molecular formula C6H8O4 B1212025 3-Hydroxyadipic acid 3,6-lactone CAS No. 60551-20-4

3-Hydroxyadipic acid 3,6-lactone

Cat. No. B1212025
CAS RN: 60551-20-4
M. Wt: 144.12 g/mol
InChI Key: BWEICTHJUIJQPH-UHFFFAOYSA-N
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Description

3-Hydroxyadipic acid 3,6-lactone, also known as (5-oxotetrahydrofuran-2-yl)acetic acid or 2-furanacetic acid, belongs to the class of organic compounds known as gamma butyrolactones .


Synthesis Analysis

The general synthesis method involves the reaction of 3-hydroxyadipic acid with an acidic catalyst, such as sulfuric acid or ammonium chloride, followed by heating to produce the target product . There are also methods involving the use of a 3-hydroxyadipic acid-containing aqueous solution .


Molecular Structure Analysis

The molecular formula of 3-Hydroxyadipic acid 3,6-lactone is C6H8O4 . The exact mass is 144.04200 .


Chemical Reactions Analysis

The excretion of 3-hydroxyadipic acid lactone has been observed in association with non-ketotic dicarboxylic aciduria .

Scientific Research Applications

Urinary Biomarker

Interestingly, 3-Hydroxyadipic acid 3,6-lactone is present in urine samples. Researchers have identified it as a urinary biomarker, and its concentration changes under different physiological conditions. Monitoring urinary levels of this compound may provide insights into metabolic disorders and renal function .

Future Directions

The production method of 3-Hydroxyadipic acid 3,6-lactone enables easy recovery from a 3-hydroxyadipic acid-containing aqueous solution, which is a material for synthesizing ε-caprolactam . This suggests potential applications in the synthesis of other compounds.

properties

IUPAC Name

2-(5-oxooxolan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-4-1-2-6(9)10-4/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEICTHJUIJQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975963
Record name (5-Oxooxolan-2-yl)acetic acid
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyadipic acid 3,6-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(5-Oxooxolan-2-yl)acetic acid

CAS RN

60551-20-4
Record name Tetrahydro-5-oxo-2-furanacetic acid
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Record name 3-Hydroxyadipic acid 3,6-lactone
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Record name (5-Oxooxolan-2-yl)acetic acid
Source EPA DSSTox
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Record name 2-(5-oxooxolan-2-yl)acetic acid
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Record name 3-Hydroxyadipic acid 3,6-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying 3-Hydroxyadipic acid 3,6-lactone in urine?

A1: While the abstract doesn't delve into specific reasons, identifying and quantifying metabolites like 3-Hydroxyadipic acid 3,6-lactone in urine can offer insights into various metabolic processes. [] The fact that the study investigates its levels in both adults and children during fasting suggests a potential link between this compound and metabolic changes associated with fasting. Further research is needed to understand the specific implications of these findings.

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